molecular formula C28H24N2O7 B7815028 CID 5386447

CID 5386447

Cat. No. B7815028
M. Wt: 500.5 g/mol
InChI Key: VPEASJIRGSVXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5386447 is a useful research compound. Its molecular formula is C28H24N2O7 and its molecular weight is 500.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5386447 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5386447 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 5386447 involves the condensation of two molecules of 2,4-dichlorobenzaldehyde with one molecule of 1,2-phenylenediamine.

Starting Materials
2,4-dichlorobenzaldehyde, 1,2-phenylenediamine

Reaction
Step 1: Dissolve 2,4-dichlorobenzaldehyde (2 equivalents) in ethanol and add 1,2-phenylenediamine (1 equivalent) to the solution., Step 2: Heat the reaction mixture at reflux temperature for 6-8 hours., Step 3: Cool the reaction mixture to room temperature and filter the resulting solid., Step 4: Wash the solid with ethanol and dry it under vacuum to obtain the final product, CID 5386447.

properties

IUPAC Name

2,8-bis(2,4-dihydroxy-6-methylanilino)-1,9-dimethyldibenzofuran-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-11-5-15(31)7-17(33)25(11)29-27-13(3)23-21(9-19(27)35)37-22-10-20(36)28(14(4)24(22)23)30-26-12(2)6-16(32)8-18(26)34/h5-10,29-34H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEASJIRGSVXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=C(C3=C4C(=C(C(=O)C=C4OC3=CC2=O)NC5=C(C=C(C=C5C)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC2=C(C3=C4C(=C(C(=O)C=C4OC3=CC2=O)NC5=C(C=C(C=C5C)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5386447

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.